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Abstract
Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations presents a

significant therapeutic challenge, necessitating the development of targeted inhibitors. This

guide provides a comprehensive comparison of two such agents: gilteritinib, a potent, approved

FLT3 inhibitor with dual activity against AXL, and SLC-391, a highly selective AXL inhibitor

currently under investigation. While gilteritinib directly targets the constitutively active FLT3

receptor, a primary driver of oncogenesis in this AML subtype, SLC-391 focuses on AXL, a

receptor tyrosine kinase implicated in resistance to FLT3 inhibition. This document synthesizes

preclinical and clinical data, details experimental methodologies, and visualizes key pathways

to offer a clear, data-driven comparison for researchers and drug development professionals.

Introduction
Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid

Leukemia (AML), occurring in approximately 30% of patients. These mutations, primarily

internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to

constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of

leukemic blasts. This has made FLT3 an attractive target for therapeutic intervention.

Gilteritinib (Xospata®) is a second-generation FLT3 tyrosine kinase inhibitor (TKI) approved for

the treatment of relapsed or refractory FLT3-mutated AML. It is a potent inhibitor of both FLT3-
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ITD and FLT3-TKD mutations. Notably, gilteritinib also exhibits inhibitory activity against the

AXL receptor tyrosine kinase, which has been implicated in resistance to various cancer

therapies, including FLT3 inhibitors.

SLC-391 is a novel, potent, and highly selective small-molecule inhibitor of AXL. While not a

direct FLT3 inhibitor, its mechanism of action is highly relevant to FLT3-mutant AML, as AXL

upregulation is a known mechanism of resistance to FLT3-targeted therapies. This guide

provides a detailed comparison of gilteritinib and SLC-391, focusing on their distinct

mechanisms, preclinical efficacy, and potential therapeutic applications in FLT3-mutant AML.

Mechanism of Action
Gilteritinib: Dual FLT3 and AXL Inhibition
Gilteritinib is a type I TKI, meaning it binds to the active conformation of the FLT3 kinase,

thereby inhibiting its autophosphorylation and the subsequent activation of downstream

signaling pathways. These pathways include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5

pathways, all of which are crucial for the proliferation and survival of leukemic cells[1]. By

blocking these signals, gilteritinib induces apoptosis in FLT3-dependent AML cells.

In addition to its potent FLT3 inhibition, gilteritinib also inhibits the AXL receptor tyrosine kinase.

While its inhibitory concentration for AXL is higher than for FLT3, this dual activity may

contribute to its efficacy by potentially overcoming AXL-mediated resistance mechanisms[2].

SLC-391: Selective AXL Inhibition
SLC-391 is a highly selective and potent inhibitor of the AXL receptor tyrosine kinase[3]. AXL is

a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its activation,

often through its ligand Gas6, promotes cell survival, proliferation, and resistance to therapy. In

the context of FLT3-mutant AML, upregulation of the AXL signaling pathway has been identified

as a mechanism of resistance to FLT3 inhibitors. By selectively targeting AXL, SLC-391 aims to

abrogate this resistance pathway, potentially re-sensitizing leukemic cells to FLT3 inhibition or

acting synergistically with other anti-leukemic agents[4]. SLC-391 has been shown to be

effective in AML models with high AXL expression[3][4].
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Figure 1: FLT3 Signaling Pathway and Gilteritinib's Mechanism of Action.
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Figure 2: AXL Signaling Pathway and Inhibition by SLC-391 and Gilteritinib.

Preclinical Data Comparison
The following tables summarize the available preclinical data for gilteritinib and SLC-391 in

AML models.
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Table 1: In Vitro Kinase Inhibitory Activity (IC50)
Kinase

Gilteritinib IC50
(nM)

SLC-391 IC50 (nM) Reference

FLT3 0.29 Not a primary target [5]

AXL 0.73 - 41 Single-digit nM [2][3][5]

c-KIT 230 Not reported [5]

Note: IC50 values can vary depending on the assay conditions.

Table 2: In Vitro Anti-proliferative Activity in FLT3-Mutant
AML Cell Lines (IC50)

Cell Line FLT3 Mutation
Gilteritinib
IC50 (nM)

SLC-391 IC50
(µM)

Reference

MV4-11 FLT3-ITD 0.92 - 3.3

Not specifically

reported in FLT3-

ITD context

[5][6]

MOLM-13 FLT3-ITD 2.9 - 19.0

Not specifically

reported in FLT3-

ITD context

[5][6]

MOLM-14 FLT3-ITD 25.0

Not specifically

reported in FLT3-

ITD context

[6]

Note: Data for SLC-391's direct anti-proliferative effect on FLT3-mutant cell lines is limited. One

study noted that AML cells with high GAS6/AXL expression were more sensitive to SLC-391[4].

Table 3: In Vivo Efficacy in AML Xenograft Models
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Drug Model Dosing Key Findings Reference

Gilteritinib
MV4-11 (FLT3-

ITD) xenograft

30 mg/kg, oral,

daily

Significant tumor

growth inhibition

and prolonged

survival.

[5][6]

SLC-391

MV4-11 (FLT3-

ITD) xenograft

(in combination

with venetoclax)

50 mg/kg, oral,

daily

Combination

treatment

decreased

leukemia burden

and enhanced

survival.

[7]

SLC-391

Patient-derived

xenograft (PDX)

with high AXL

expression

50 mg/kg, oral,

daily

Combination with

venetoclax

showed strong

synergistic

effects.

[7]

Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in

this guide.

In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a

specific kinase by 50% (IC50).

Methodology:

Recombinant human kinases (e.g., FLT3, AXL) are incubated with a specific substrate and

ATP in a reaction buffer.

Serial dilutions of the test compound (gilteritinib or SLC-391) are added to the reaction

mixture.
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The reaction is allowed to proceed for a defined period at a specific temperature.

The amount of phosphorylated substrate is quantified using methods such as ELISA,

radiometric assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability / Proliferation Assay (MTT or CellTiter-
Glo®)

Objective: To assess the effect of the inhibitors on the viability and proliferation of AML cell

lines.

Methodology (MTT Assay):

AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.

Cells are treated with a range of concentrations of the test compound or vehicle control.

After a defined incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well.

Viable cells with active metabolism convert MTT into a purple formazan product.

A solubilization solution is added to dissolve the formazan crystals.

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values

are calculated.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

Similar to the MTT assay, cells are seeded and treated with the compound.

After incubation, a reagent containing a thermostable luciferase is added, which generates

a luminescent signal proportional to the amount of ATP present, an indicator of
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metabolically active cells.

Luminescence is measured using a luminometer.

Western Blotting for Phospho-Protein Analysis
Objective: To determine the effect of inhibitors on the phosphorylation status of key signaling

proteins (e.g., FLT3, AXL, STAT5, ERK).

Methodology:

AML cells are treated with the inhibitor or vehicle for a specified time.

Cells are lysed to extract total protein.

Protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies specific for the

phosphorylated form of the target protein and the total protein.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The signal is detected using an enhanced chemiluminescence (ECL) substrate and

imaged.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Methodology:

Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously

injected with human AML cells (cell line-derived or patient-derived).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Once tumors are established or leukemia is engrafted, mice are randomized into treatment

and control groups.

The test compound is administered orally or via another appropriate route at a specified

dose and schedule.

Tumor volume is measured regularly with calipers (for subcutaneous models), or leukemia

burden is monitored by bioluminescence imaging or flow cytometry of peripheral

blood/bone marrow.

Animal body weight and general health are monitored.

At the end of the study, tumors or tissues may be harvested for further analysis (e.g.,

western blotting, immunohistochemistry).

Experimental Workflow Diagram
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Figure 3: General Experimental Workflow for Preclinical Evaluation of Kinase Inhibitors in AML.
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Discussion and Future Perspectives
The comparison between gilteritinib and SLC-391 highlights two distinct but complementary

strategies for targeting FLT3-mutant AML. Gilteritinib's direct and potent inhibition of the

primary oncogenic driver, FLT3, has established it as a valuable therapeutic agent. Its

additional activity against AXL may provide an advantage in overcoming some mechanisms of

resistance.

SLC-391, with its high selectivity for AXL, represents a targeted approach to counteract a key

resistance pathway to FLT3 inhibitors. While direct head-to-head comparisons in FLT3-mutant

models are lacking, the preclinical data for SLC-391 in combination with other agents, such as

venetoclax, are promising. This suggests that the future therapeutic landscape for FLT3-mutant

AML may involve combination therapies that simultaneously target the primary oncogenic

driver (FLT3) and mechanisms of resistance (AXL).

Further research is warranted to:

Directly compare the efficacy of gilteritinib and SLC-391 as single agents and in combination

in preclinical models of FLT3-mutant AML.

Investigate the efficacy of SLC-391 in gilteritinib-resistant FLT3-mutant AML models.

Elucidate the precise molecular mechanisms by which AXL inhibition synergizes with other

anti-leukemic agents in this context.

The development of both potent primary target inhibitors and selective resistance pathway

blockers like gilteritinib and SLC-391, respectively, underscores the progress in personalized

medicine for AML and provides a strong rationale for future clinical investigations of

combination strategies.

Conclusion
Gilteritinib and SLC-391 represent two different approaches to treating FLT3-mutant AML.

Gilteritinib is a direct, potent inhibitor of the FLT3 kinase, the primary driver of the disease, with

the added benefit of AXL inhibition. SLC-391 is a selective AXL inhibitor that targets a key

resistance pathway. The data presented in this guide suggest that while gilteritinib is an

effective monotherapy, the future of treating this aggressive leukemia may lie in combination
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therapies that incorporate agents like SLC-391 to overcome or prevent the emergence of drug

resistance. This comparative guide provides a foundation for researchers and drug developers

to understand the nuances of these two agents and to inform the design of future studies

aimed at improving outcomes for patients with FLT3-mutant AML.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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